REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[CH:10]([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])OCC.[CH3:20][O:21][C:22]([O:27][CH3:28])([CH3:26])[C:23](=[O:25])[CH3:24].C(N(CC)C(C)C)(C)C.C(=O)([O-])O.[Na+]>ClCCl>[CH2:18]([O:17][CH:10]([O:14][CH2:15][CH3:16])[CH2:24][C:23](=[O:25])[C:22]([O:27][CH3:28])([O:21][CH3:20])[CH3:26])[CH3:19] |f:0.1,5.6|
|
Name
|
|
Quantity
|
17.03 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
14.82 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.61 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)=O)(C)OC
|
Name
|
|
Quantity
|
19.39 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was transferred to an ice-water bath
|
Type
|
STIRRING
|
Details
|
stirred at 0° C. for 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with ice-cold 1M sulfuric acid solution (2×500 ml) and ice-cold water (2×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate solution
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC(C(C)(OC)OC)=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.72 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |